molecular formula C7H7F3N2O B3318773 3-(Trifluoromethyl)-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole CAS No. 1022931-48-1

3-(Trifluoromethyl)-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole

Cat. No. B3318773
CAS RN: 1022931-48-1
M. Wt: 192.14 g/mol
InChI Key: AGJBKVPDGFHFLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoromethyl)-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole is a chemical compound with a unique molecular structure that has gained significant attention in the scientific research community. This compound has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.

Scientific Research Applications

Synthesis and Characterization

  • Development of Synthetic Methods : Researchers have developed practical synthetic approaches for the preparation of trifluoromethyl pyrazoles, including 3,4-bis- and 3,4,5-tris(trifluoromethyl)pyrazoles. The transformation of the carboxylic group into a trifluoromethyl group using sulfur tetrafluoride is a key step, allowing gram-scale preparation and characterization through crystallographic analysis and fluorescence measurements (Gerus et al., 2012).

  • Diverse Synthesis Procedures : Improved and efficient synthesis procedures for trifluoromethyl substituted pyrazoles have been developed, starting from β-diketones and using cost-effective materials. The thermal properties of these pyrazoles have been characterized using differential scanning calorimetry (Grünebaum et al., 2016).

Chemical Properties and Reactions

  • New Routes for Chemical Synthesis : A novel synthetic route to 3-(heteroaryl) tetrahydropyrazolo[3,4-c]pyridines was developed, using Suzuki-Miyaura cross-coupling methodology. This process allows a range of substituents at the C3 position of the tetrahydropyrazolo[3,4-c]pyridine skeleton (Kemmitt et al., 2014).

  • Coordination Chemistry : Heteroleptic Ir(III) metal complexes bearing pyrazoles, including trifluoromethyl pyrazoles, exhibit highly efficient room-temperature blue phosphorescence. The study provides insights into the structural and electronic properties of these complexes, which are important for designing blue phosphorescent emitters (Yang et al., 2005).

  • Building Blocks for Bioactive Compounds : Pyrazoles, particularly those with fluorinated groups like 3,5-bis(trifluoromethyl)-1H-pyrazole, are important building blocks in the preparation of bioactive compounds and materials due to their rich coordination chemistry. These compounds exhibit unusual properties and can be transformed into a variety of functionalized derivatives (Maspero et al., 2012).

Advanced Organic Synthesis

  • Copper-Mediated Synthesis : A copper-mediated synthesis of 4-(trifluoromethyl)pyrazoles demonstrates a domino sequence of cyclization, trifluoromethylation, and detosylation to produce N-H pyrazole cores. This method is noted for its mild conditions and functional group compatibility, showcasing the versatility of trifluoromethyl pyrazoles in organic synthesis (Wang et al., 2017).

  • Regioselective Synthesis Techniques : The regioselective synthesis of trifluoromethyl group substituted pyrazole derivatives has been achieved from various precursors, demonstrating the versatility of these compounds in organic synthesis and potential pharmaceutical applications (Sano & Hara, 2010).

properties

IUPAC Name

3-(trifluoromethyl)-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c8-7(9,10)6-4-1-2-13-3-5(4)11-12-6/h1-3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJBKVPDGFHFLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C(=NN2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679181
Record name 3-(Trifluoromethyl)-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1022931-48-1
Record name 1,4,5,7-Tetrahydro-3-(trifluoromethyl)pyrano[3,4-c]pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1022931-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethyl)-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(Trifluoromethyl)-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole
Reactant of Route 2
3-(Trifluoromethyl)-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole
Reactant of Route 3
3-(Trifluoromethyl)-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole
Reactant of Route 4
3-(Trifluoromethyl)-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole
Reactant of Route 5
3-(Trifluoromethyl)-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole
Reactant of Route 6
3-(Trifluoromethyl)-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.